molecular formula C8H10ClOPS B13734170 Phosphonochloridothioic acid, phenyl-, O-ethyl ester CAS No. 5075-13-8

Phosphonochloridothioic acid, phenyl-, O-ethyl ester

Cat. No.: B13734170
CAS No.: 5075-13-8
M. Wt: 220.66 g/mol
InChI Key: FVIHUXZNJJCGPC-UHFFFAOYSA-N
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Description

Phosphonochloridothioic acid, phenyl-, O-ethyl ester is an organic compound with the chemical formula C8H10ClOPS. It is a colorless to pale yellow liquid that contains a phenyl ring, a thioester group, and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

PhP(S)Cl2+C2H5OHPhP(S)(OEt)Cl+HCl\text{PhP(S)Cl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PhP(S)(OEt)Cl} + \text{HCl} PhP(S)Cl2​+C2​H5​OH→PhP(S)(OEt)Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form phenylphosphonothioic acid and ethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

    Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often carried out in organic solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Hydrolysis: Phenylphosphonothioic acid and ethanol.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Phosphonochloridothioic acid, phenyl-, O-ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential use in developing pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes.

    Industry: Utilized in the production of pesticides and herbicides due to its reactivity with biological molecules.

Mechanism of Action

The mechanism of action of phosphonochloridothioic acid, phenyl-, O-ethyl ester involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its use as a pesticide, where it targets enzymes in pests.

Comparison with Similar Compounds

Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be compared with other similar compounds such as:

    Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: This compound also contains a phenyl and ethyl group but has an additional nitrophenyl group, making it more reactive.

    Phenylphosphonothioic acid: Lacks the ethyl ester group, making it less reactive in certain substitution reactions.

    Ethyl phenylphosphonothioate: Similar structure but without the chlorine atom, leading to different reactivity patterns.

This compound is unique due to its combination of a phenyl ring, thioester group, and ethyl group, which confer specific reactivity and applications in various fields.

Properties

CAS No.

5075-13-8

Molecular Formula

C8H10ClOPS

Molecular Weight

220.66 g/mol

IUPAC Name

chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

FVIHUXZNJJCGPC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)Cl

Origin of Product

United States

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